8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile
Description
Properties
IUPAC Name |
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-11-6-4-10(5-7-11)18-13-3-1-2-12(13)17-14(9-22)15(21)8-16(24)19(17)23-18/h1-2,4-8,12-13,18,23-24H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWMQGBEVGCZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C(=C(C=C3O)Cl)C#N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile (CAS Number: 2460756-80-1) belongs to the quinoline and quinolone class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 357.23 g/mol
- Purity : Typically around 95% .
Target of Action
This compound acts primarily through interactions with various enzymes and receptors within cells. The quinoline structure is known to influence multiple biochemical pathways due to its ability to engage with different molecular targets.
Mode of Action
Quinolines and quinolones often exert their biological effects by:
- Inhibiting specific enzymes.
- Modulating receptor activity.
- Interfering with cellular signaling pathways.
These interactions can lead to a range of cellular responses, including apoptosis in cancer cells and modulation of inflammatory responses .
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain quinoline compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of sirtuins, which are proteins that regulate cellular processes including aging and cancer progression .
Case Study: In Vitro Anticancer Evaluation
A study evaluated the anticancer effects of related quinoline derivatives against four different cancer cell lines. The findings suggested that these compounds could effectively induce apoptosis and inhibit cell growth, with IC50 values indicating potent activity .
Antimicrobial Properties
Compounds similar to this compound have also demonstrated antimicrobial activity against various pathogens. The 8-hydroxyquinoline nucleus is particularly noted for its broad-spectrum antimicrobial effects .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, quinoline derivatives are known to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of sirtuins | |
| Antimicrobial | Broad-spectrum activity | |
| Anti-inflammatory | Inhibition of NO and COX |
Recent Advances in Synthesis
Recent studies have focused on synthesizing new derivatives based on the 8-hydroxyquinoline structure. These derivatives have been evaluated for their biological activities, leading to the discovery of compounds with enhanced efficacy and reduced toxicity profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile can be contextualized by comparing it to structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Activity :
- Halogen position (para vs. meta/ortho) significantly impacts receptor interaction. For example, 4BP-TQS (para-bromo) is a potent agonist, while 2BP-TQS (ortho-bromo) lacks agonist activity .
- Replacement of bromine with chlorine (4CP-TQS) reduces activation rates but retains agonist properties, whereas fluorine (4FP-TQS) abolishes agonist activity .
Functional Group Influence: Sulfonamide (SO₂NH₂) at position 8 is common in α7 nAChR modulators, facilitating hydrogen bonding with transmembrane domains .
Stereochemical Considerations: Compounds like GAT107 exhibit stereospecific activity, with (3aR,4S,9bS) configurations showing superior efficacy .
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | ~395.3 | ~3.5 (moderate) | Moderate (due to OH) |
| 4CP-TQS | 407.3 | ~4.1 | Low (sulfonamide) |
| 4BP-TQS | 451.7 | ~4.5 | Low |
| TQS | 420.5 | ~4.3 | Low |
| 4FP-TQS | 389.8 | ~3.8 | Moderate |
- The 6-hydroxy group in the target compound likely improves aqueous solubility compared to sulfonamide derivatives, which are typically lipophilic .
Research Findings and Implications
- α7 nAChR Modulation : Sulfonamide derivatives (e.g., 4BP-TQS) act via transmembrane allosteric sites, distinct from orthosteric acetylcholine binding . The target compound’s nitrile and hydroxy groups may engage unique interactions, warranting electrophysiological studies to confirm mechanism.
- Therapeutic Potential: Compounds like GAT107 show promise in treating cognitive deficits via α7 nAChR activation . The target compound’s solubility and electronic profile could enhance CNS penetration, but cytotoxicity must be evaluated.
- Synthetic Challenges: Microwave-assisted synthesis () improves yields for cyclopenta[c]quinoline derivatives, suggesting optimized routes for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
